
Ammonium butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium butyrate is a chemical compound with the molecular formula C4H11NO2. It is the ammonium salt of butyric acid, also known as butanoic acid. This compound is typically found in a crystalline form and is soluble in water. This compound is used in various scientific and industrial applications due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium butyrate can be synthesized through the neutralization reaction between butyric acid and ammonia. The reaction is as follows:
C4H8O2+NH3→C4H11NO2
This reaction typically requires controlled conditions to ensure complete neutralization and to avoid the formation of by-products .
Industrial Production Methods: In industrial settings, this compound is produced by reacting butyric acid with ammonia or amines. The process involves heating the mixture to remove water and drive the reaction to completion. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium butyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butyric acid and other by-products.
Reduction: Reduction reactions can convert it back to butyric acid or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Butyric acid and other oxidized derivatives.
Reduction: Butyric acid and its reduced forms.
Substitution: Various substituted butyrates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in cellular metabolism and as a potential therapeutic agent.
Medicine: Research has shown its potential in treating certain metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of various chemicals, including esters and amides, which are important intermediates in different industrial processes .
Wirkmechanismus
Ammonium butyrate exerts its effects through several mechanisms:
Energy Source: It serves as an energy source for colonocytes, promoting cell growth and proliferation.
Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to hyperacetylation of histones and changes in gene expression.
G Protein-Coupled Receptors Activation: It activates G protein-coupled receptors, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Ammonium butyrate can be compared with other ammonium carboxylates such as ammonium acetate, ammonium propionate, and ammonium pentanoate. While these compounds share similar chemical structures and properties, this compound is unique due to its specific applications and reactivity:
Ammonium Acetate: Used in buffer solutions and as a reagent in organic synthesis.
Ammonium Propionate: Commonly used as a preservative in food and feed.
Ammonium Pentanoate: Utilized in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
14287-04-8 |
|---|---|
Molekularformel |
C4H11NO2 |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
azane;butanoic acid |
InChI |
InChI=1S/C4H8O2.H3N/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);1H3 |
InChI-Schlüssel |
YNTQKXBRXYIAHM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)[O-].[NH4+] |
Kanonische SMILES |
CCCC(=O)O.N |
| 14287-04-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-](/img/structure/B3047534.png)


![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)

![Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B3047539.png)

![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)
![tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate](/img/structure/B3047544.png)
![Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3047548.png)



![1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3047555.png)
